molecular formula C13H19ClN4O2 B2898861 tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1341038-69-4

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No. B2898861
CAS RN: 1341038-69-4
M. Wt: 298.77
InChI Key: CMIBVRQDTUSAQP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate” is a chemical compound . It is often used in the field of chemical research.


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., of “tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate” are not available in the sources I found .

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in building complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, it’s used to develop new drug candidates. The pyrimidine ring is a common motif in drugs, and the amino group on this compound can be modified to create diverse pharmacophores for drug discovery .

Chemoselective N-tert-Butoxycarbonylation

It acts as a reagent in chemoselective N-tert-butoxycarbonylation reactions. This process is crucial for protecting amines in peptide synthesis, which is a step towards producing therapeutic peptides and proteins .

Material Science

The tert-butyl group in the compound can be used to introduce steric bulk in material science applications, aiding in the creation of novel polymers with unique properties like increased thermal stability or altered solubility .

Agricultural Chemistry

As an intermediate in agricultural chemistry, it can be used to synthesize compounds that act as growth regulators or pesticides. The chloropyrimidine moiety is particularly useful for creating herbicides and insecticides .

Bioconjugation

This compound can be utilized in bioconjugation techniques. The reactive groups allow for the attachment of various biomolecules, which is essential in the development of diagnostic tools and targeted drug delivery systems .

Catalysis

In catalysis, the tert-butyl group can be used to influence the steric environment around a catalyst active site, potentially leading to improved selectivity and activity in catalytic reactions .

Environmental Chemistry

Lastly, it can be applied in environmental chemistry for the synthesis of compounds that can degrade environmental pollutants. The pyrimidine ring can be part of catalytic systems that break down harmful organic molecules .

properties

IUPAC Name

tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBVRQDTUSAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

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